3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE is a complex organic compound with a unique structure that combines elements of phenethylamine, imidazolidinone, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multiple steps:
Formation of the Phenethylamine Derivative: The starting material, 3,4-dimethoxyphenethylamine, is synthesized through the reduction of the corresponding nitrostyrene.
Imidazolidinone Formation: The phenethylamine derivative is then reacted with an appropriate isocyanate to form the imidazolidinone ring.
Thiazole Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed to introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could interact with proteins through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound that forms part of the structure of 3-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE.
Imidazolidinone Derivatives: Compounds containing the imidazolidinone ring, which may have similar chemical properties.
Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar biological activities.
Uniqueness
The uniqueness of 3-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)PROPANAMIDE lies in its combination of structural elements from phenethylamine, imidazolidinone, and thiazole, which may confer unique chemical and biological properties not found in simpler or related compounds.
Properties
Molecular Formula |
C20H24N4O5S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H24N4O5S/c1-12-11-21-19(30-12)23-17(25)7-5-14-18(26)24(20(27)22-14)9-8-13-4-6-15(28-2)16(10-13)29-3/h4,6,10-11,14H,5,7-9H2,1-3H3,(H,22,27)(H,21,23,25) |
InChI Key |
FRHHSEPRFZDSFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2C(=O)N(C(=O)N2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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